molecular formula C7H10N2 B144630 1-Methyl-2-isopropenyl-1H-imidazole CAS No. 127782-73-4

1-Methyl-2-isopropenyl-1H-imidazole

Cat. No. B144630
M. Wt: 122.17 g/mol
InChI Key: GTFRXUGXAAINAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-isopropenyl-1H-imidazole is a chemical compound that belongs to the imidazole family. It is also known as MIH or 1-Me-2-iPr-Im. MIH has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of MIH is not fully understood. However, studies have suggested that MIH may inhibit the growth of microorganisms by interfering with their metabolic pathways. MIH has also been found to bind to certain enzymes, which may contribute to its antimicrobial activity.

Biochemical And Physiological Effects

MIH has been found to exhibit a range of biochemical and physiological effects. Studies have shown that MIH can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. MIH has also been found to exhibit antioxidant activity, which may be beneficial for certain medical conditions.

Advantages And Limitations For Lab Experiments

MIH has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as NMR spectroscopy. However, MIH has some limitations, such as its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MIH. One potential area of research is the development of new drugs based on MIH. MIH has been found to exhibit antimicrobial activity, and further research may lead to the discovery of new drugs for the treatment of infectious diseases. Another area of research is the use of MIH as a building block in the synthesis of new materials. MIH has been found to have unique properties that may make it useful in the development of new materials with specific properties.

Synthesis Methods

MIH can be synthesized using different methods. One of the most common methods is the reaction of 1-methylimidazole with isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification by column chromatography.

Scientific Research Applications

MIH has been studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. MIH has been found to exhibit antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. MIH has also been studied for its use as a building block in the synthesis of new materials, such as polymers and metal-organic frameworks.

properties

CAS RN

127782-73-4

Product Name

1-Methyl-2-isopropenyl-1H-imidazole

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

1-methyl-2-prop-1-en-2-ylimidazole

InChI

InChI=1S/C7H10N2/c1-6(2)7-8-4-5-9(7)3/h4-5H,1H2,2-3H3

InChI Key

GTFRXUGXAAINAF-UHFFFAOYSA-N

SMILES

CC(=C)C1=NC=CN1C

Canonical SMILES

CC(=C)C1=NC=CN1C

synonyms

1H-Imidazole,1-methyl-2-(1-methylethenyl)-(9CI)

Origin of Product

United States

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